Cas no 724740-57-2 (3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol)
![3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol structure](https://fr.kuujia.com/scimg/cas/724740-57-2x500.png)
724740-57-2 structure
Nom du produit:3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
- 724740-57-2
- AKOS016089279
- EN300-69071
- MLS000697365
- AKOS000805811
- AQ-750/42238155
- Z57301646
- CHEMBL1428562
- 4-[2-nitro-1-(4-methylphenyl)ethyl]-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol
- HMS2547I03
- 5-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one
- SMR000238023
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- Piscine à noyau: InChI=1S/C18H17N3O4/c1-11-6-8-12(9-7-11)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23)
- La clé Inchi: OMJOHIRNKHTCMV-UHFFFAOYSA-N
Propriétés calculées
- Qualité précise: 339.12190603Da
- Masse isotopique unique: 339.12190603Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 549
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 107Ų
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69071-0.5g |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 95.0% | 0.5g |
$468.0 | 2025-03-12 | |
Enamine | EN300-69071-0.1g |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 95.0% | 0.1g |
$188.0 | 2025-03-12 | |
1PlusChem | 1P01AB3Z-50mg |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 90% | 50mg |
$214.00 | 2023-12-16 | |
1PlusChem | 1P01AB3Z-500mg |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 90% | 500mg |
$641.00 | 2023-12-16 | |
1PlusChem | 1P01AB3Z-250mg |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 90% | 250mg |
$386.00 | 2023-12-16 | |
Enamine | EN300-69071-0.05g |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 95.0% | 0.05g |
$128.0 | 2025-03-12 | |
Enamine | EN300-69071-5.0g |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 95.0% | 5.0g |
$1737.0 | 2025-03-12 | |
1PlusChem | 1P01AB3Z-10g |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 90% | 10g |
$3247.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039840-5g |
5-(2-Hydroxyphenyl)-4-(2-nitro-1-(P-tolyl)ethyl)-1,2-dihydro-3H-pyrazol-3-one |
724740-57-2 | 5g |
¥11420.00 | 2024-05-02 | ||
1PlusChem | 1P01AB3Z-100mg |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol |
724740-57-2 | 90% | 100mg |
$286.00 | 2023-12-16 |
3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol Littérature connexe
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1. Back matter
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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